Homogentisinsäure-13C6

Übersicht

Beschreibung

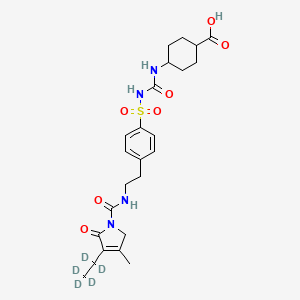

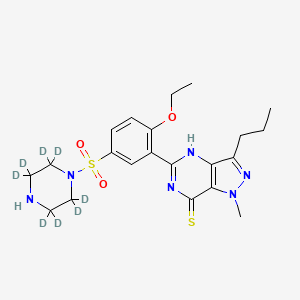

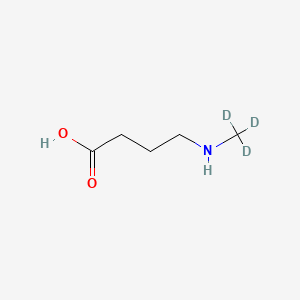

Homogentisic Acid-13C6, also known as 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, is a compound used for pharmaceutical analytical testing . It is a high-quality reference standard that ensures reliable results .

Synthesis Analysis

Homogentisic Acid (HGA) is involved in the metabolic pathway of phenylalanine and tyrosine . It is a precursor for the biosynthesis of several natural products and for the biotransformation of trimethoprim . The committed step in tocopherol biosynthesis involves the condensation of HGA and phytyl diphosphate (PDP), catalyzed by a membrane-bound homogentisate phytyltransferase (HPT) .Molecular Structure Analysis

The molecular formula of Homogentisic Acid-13C6 is C8H8O4 . It is characterized by a cyclohexa-1,3,5-trien-1-yl group with two hydroxy substituents and an acetic acid moiety .Chemical Reactions Analysis

Homogentisic Acid (HGA) is known to undergo polymerization under various conditions, leading to the formation of pyomelanin, a pigment that contains significant amounts of polymerized HGA .Physical And Chemical Properties Analysis

Homogentisic Acid-13C6 has a molecular weight of 174.10 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . Its exact mass and monoisotopic mass are 174.06238774 g/mol . It has a topological polar surface area of 77.8 Ų .Wissenschaftliche Forschungsanwendungen

Stoffwechselstudien

Homogentisinsäure-13C6 wird als markierte Verbindung in Stoffwechselstudien verwendet, um den Abbau aromatischer Aminosäuren wie Phenylalanin und Tyrosin zu verfolgen .

Antibakterielle Forschung

Forschungen haben gezeigt, dass Homogentisinsäure eine angeborene antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien aufweist, die nach der Umwandlung in Benzochinon-Essigsäure (BQA) verloren geht .

Biochemische Analyse

This compound kann in biologischen Flüssigkeiten mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) bestimmt werden, die eine schnelle, spezifische und empfindliche Methode für ihre Analyse ist .

Pharmazeutische Prüfung

Diese Verbindung wird auch in der pharmazeutischen analytischen Prüfung verwendet, um die höchsten Qualitätsreferenzstandards für zuverlässige Ergebnisse zu gewährleisten .

Krankheitsforschung

Sie spielt eine Rolle in der Forschung zu erblichen Krankheiten wie Alkaptonurie (AKU) und erblicher Tyrosinemie Typ 1 (HT-1), bei denen sich Homogentisinsäure aufgrund von Stoffwechselblockaden im Blut und Urin ansammelt .

Wechselwirkungen mit Arzneimitteln und Wirkmechanismus

Homogentisinsäure wird auf ihre Verwendung, Wechselwirkungen und den Wirkmechanismus innerhalb des Arzneimittelentwicklungsprozesses untersucht .

Wirkmechanismus

Target of Action

Homogentisic Acid-13C6, an intermediate in the tyrosine degradation pathway, primarily targets the enzyme Homogentisate Phytyltransferase (HPT) . HPT performs the first committed step in the biochemical pathway, the phytylation of Homogentisic Acid .

Mode of Action

Homogentisic Acid-13C6 interacts with its target, HPT, to undergo a process known as phytylation . This interaction results in the conversion of Homogentisic Acid into a different compound, which is a crucial step in the biochemical pathway .

Biochemical Pathways

Homogentisic Acid-13C6 is involved in the tyrosine and phenylalanine catabolic pathway . It is an intermediate in this pathway and undergoes phytylation by HPT, which is the first committed step in the pathway . The phytylation of Homogentisic Acid leads to downstream effects that contribute to various biological processes .

Pharmacokinetics

As an intermediate in the tyrosine and phenylalanine catabolic pathway, it is expected to be metabolized in the body and participate in various biochemical reactions .

Result of Action

The action of Homogentisic Acid-13C6 results in its conversion into a different compound through the process of phytylation . This conversion is a crucial step in the tyrosine and phenylalanine catabolic pathway . Furthermore, Homogentisic Acid has been found to have innate activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of Homogentisic Acid-13C6 can be influenced by various environmental factors. For instance, its antioxidant activity has been observed under conditions of low oxygen concentrations . .

Biochemische Analyse

Biochemical Properties

Homogentisic Acid-13C6 interacts with several enzymes and proteins in the body. One of the key enzymes it interacts with is homogentisate 1,2-dioxygenase (HGD) . This interaction is crucial in the tyrosine degradation pathway .

Cellular Effects

The presence of Homogentisic Acid-13C6 in cells influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Homogentisic Acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are complex and involve a series of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Homogentisic Acid-13C6 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Homogentisic Acid-13C6 vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

Homogentisic Acid-13C6 is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Homogentisic Acid-13C6 is transported and distributed within cells and tissues .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMNYECMUMZDDF-JTZKEMBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675920 | |

| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216468-48-2 | |

| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)